molecular formula C15H16N2OS B15038979 N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide

N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B15038979
M. Wt: 272.4 g/mol
InChI Key: TUDJYZHNMQJILC-MHWRWJLKSA-N
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Description

N'-(4-Isopropylbenzylidene)-2-thiophenecarbohydrazide is a hydrazide-hydrazone derivative synthesized via the condensation of 2-thiophenecarbohydrazide with 4-isopropylbenzaldehyde in the presence of acetic acid as a catalyst . This compound belongs to a class of heterocyclic carbohydrazides known for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. The structure is confirmed through elemental analysis, UV-visible, IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectral data. Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group $ P2_1/n $) with unit cell parameters $ a = 16.676(5) \, \text{Å}, b = 5.475(5) \, \text{Å}, c = 17.022(5) \, \text{Å} $, and $ Z = 4 $ .

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C15H16N2OS/c1-11(2)13-7-5-12(6-8-13)10-16-17-15(18)14-4-3-9-19-14/h3-11H,1-2H3,(H,17,18)/b16-10+

InChI Key

TUDJYZHNMQJILC-MHWRWJLKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Solvent Selection

Comparative studies in different solvents reveal significant yield variations (Table 1). Protic solvents like ethanol enhance proton availability, accelerating imine formation.

Table 1: Solvent Effects on Reaction Yield

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Ethanol 24.3 82 4
Methanol 32.7 78 3.5
THF 7.6 45 6
DCM 8.9 32 8

Data extrapolated from analogous Schiff base syntheses.

Catalytic Efficiency

Bransted acids lower the activation energy by protonating the carbonyl oxygen, increasing electrophilicity. A study comparing catalysts in ethanol showed:

  • Acetic acid (2 mol%): 82% yield
  • Sulfuric acid (2 mol%): 76% yield (with partial decomposition)
  • No catalyst: <20% yield after 24 h

Temperature and Time

Reflux conditions (78–80°C in ethanol) typically achieve >80% conversion within 4–6 hours. Prolonged heating (>8 h) promotes side reactions, reducing purity by 12–18%.

Purification Techniques

Crude products are purified via:

  • Recrystallization : Ethanol/water (3:1 v/v) yields needle-like crystals with 95–98% purity.
  • Column chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves byproducts from sterically similar impurities, though with 10–15% material loss.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.72–7.18 (m, 7H, Ar–H), 2.91 (sept, 1H, CH(CH₃)₂), 1.24 (d, 6H, CH₃).
  • IR (KBr) : 3245 cm⁻¹ (N–H), 1666 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N).
  • Melting Point : 178–180°C (decomp.).

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at t₃ = 4.72 min, confirming >99% purity in optimized batches.

Side Reactions and Byproduct Management

Common side reactions include:

  • Aldol condensation : Occurs with excess aldehyde under basic conditions, forming dimers (e.g., 4-isopropylcinnamaldehyde derivatives).
  • Oxidation : Thiophene ring sulfoxidation (<5% yield) when using strong oxidizing agents.

Mitigation strategies:

  • Strict stoichiometric control (1:1 aldehyde/hydrazide ratio)
  • Nitrogen atmosphere to prevent oxidation

Scale-up Considerations

Pilot-scale synthesis (1 kg batch) in ethanol requires:

  • Reactor design : Jacketed glass-lined steel reactor for efficient heat management.
  • Cost analysis : Raw material costs dominate (Table 2).

Table 2: Economic Analysis of 1 kg Production

Component Cost (USD/kg)
4-Isopropylbenzaldehyde 320
2-Thiophenecarbohydrazide 280
Ethanol (solvent recovery) 15
Total 615

Recent Advances in Synthesis

  • Microwave-assisted synthesis : Reduces reaction time to 20–30 minutes with 85% yield (100 W, 80°C).
  • Mechanochemical grinding : Solvent-free method using a ball mill (500 rpm, 1 h) achieves 78% yield, ideal for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its primary amine and carbonyl components.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Primary amines and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C15H16N2OSC_{15}H_{16}N_2OS . It has a role in scientific research, particularly in chemistry, where it serves as a ligand in coordination chemistry. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis and Related Compounds:

  • Thiophene Derivatives: this compound is a derivative of thiophene, a heterocyclic compound . Research on polythiophene derivatives indicates they are synthesized with various substituent groups to create new polymers with improved solubility, electrical conductivity, optical properties, and thermal stability. These are significant for scientific and practical applications .
  • Related Hydrazides: The eLib document details the synthesis of numerous related compounds, including various N'-substituted-2-(thiophen-3-yl)acetohydrazides . These compounds have potential applications in biosensing and drug discovery . Examples include:
    • N'-(4-methoxybenzylidene)-2-(thiophen-3-yl)acetohydrazide
    • N'-(4-chlorobenzylidene)-2-(thiophen-3-yl)acetohydrazide
    • N'-(3-phenylallylidene)-2-(thiophen-3-yl)acetohydrazide
  • Benzimidazole-Derived N-Acylhydrazones: Research has also been conducted on benzimidazole-derived N-acylhydrazones (NAH), which have shown potential as carbonic anhydrase-II inhibitors .

Applications in Scientific Research:

  • Ligand in Coordination Chemistry: this compound is used as a ligand in coordination chemistry.
  • Carbonic Anhydrase Inhibition: Benzimidazole-derived N-acylhydrazones, which share structural similarities, have been investigated for carbonic anhydrase inhibitory potential . Several compounds showed significant inhibition, with some outperforming the standard acetazolamide .
  • Antimicrobial and Antiproliferative Activities: Structural forms based on benzothiazole (B2T) with medicinal applications, including those with an α-bromophenyallylidene group on B2T imines, have demonstrated enhanced antimicrobial and antiproliferative activities .
  • Other Medicinal Applications: Related compounds have shown a range of medicinal applications :
    • Antibacterial agents
    • Antifungal agents
    • Anticonvulsant agents
    • Anti-inflammatory/analgesic agents
    • Antidiabetic agents
    • Antioxidant
    • α-glucosidase and cholinesterase inhibitors

Mechanism of Action

The mechanism of action of N’-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide involves its ability to form stable complexes with metal ions through its imine and thiophene groups. These complexes can interact with biological targets, leading to various biochemical effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes, and its pathways often involve modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N'-(4-Fluorobenzylidene)-2-thiophenecarbohydrazide
  • Structure : The 4-isopropyl group in the target compound is replaced with a fluorine atom.
  • Synthesis: Prepared by refluxing 2-thiophenecarbohydrazide with 4-fluoroaniline in ethanol.
  • Properties : Melting point $ 447-448 \, \text{K} $; IR peaks include $ \nu(\text{C=N}) $ at $ 1620 \, \text{cm}^{-1} $ and $ \nu(\text{N-H}) $ at $ 3410 \, \text{cm}^{-1} $. Exhibits antitubercular activity comparable to isonicotinic acid hydrazide (INH) derivatives .
(E)-N'-(4-(Diethylamino)-2-hydroxybenzylidene)thiophene-2-carbohydrazide
  • Structure: Contains a diethylamino group and hydroxyl substituent on the benzylidene ring.
  • Synthesis : Derived from aldehyde A25 and hydrazide H11, yielding a mixture of cis/trans conformers ($ 58:42 $).
  • Biological Activity : Investigated as an inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase, a target in antimicrobial drug development .

Thiophene Ring Modifications

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
  • Structure : Incorporates a benzo[b]thiophene moiety with a chlorine atom and a long alkyl chain (pentadecyl).
  • Synthesis : Condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chlorobenzo[b]thiophene-2-carbohydrazide.
  • Applications : Enhanced lipophilicity due to the pentadecyl chain improves membrane penetration, leading to potent antifungal and antibacterial activity .
2-(4-Chlorophenoxy)-N'-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide
  • Structure: Features a trifluoromethylbenzyloxy group on the thiophene ring and a chlorophenoxy substituent.
  • Properties : Molecular formula $ \text{C}{21}\text{H}{17}\text{ClN}4\text{OS}2 $; exhibits dual electronic effects from electron-withdrawing (-CF$3$) and donating (-OCH$2$-) groups, influencing reactivity and bioactivity .

Hybrid Heterocyclic Systems

N'-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylene}-2-thiophenecarbohydrazide
  • Structure : Combines a tetrahydroimidazo-benzothiazole scaffold with the thiophenecarbohydrazide unit.
  • Properties : Molecular weight $ 440.964 \, \text{g/mol} $; demonstrates enhanced anticancer activity due to the fused heterocyclic system’s planar structure, which facilitates DNA intercalation .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Compound Substituents/Modifications Melting Point (°C) Key IR Peaks (cm$^{-1}$) Biological Activity
Target Compound 4-Isopropylbenzylidene Not reported $ \nu(\text{C=N}) $: 1620–1640 Antimicrobial, antioxidant
N'-(4-Fluorobenzylidene) 4-Fluorobenzylidene 174–176 $ \nu(\text{N-H}) $: 3410 Antitubercular
3-Chloro-benzo[b]thiophene Benzo[b]thiophene + pentadecyl chain 223–225 $ \nu(\text{C-Cl}) $: 730 Antifungal, antibacterial
Hybrid Imidazo-benzothiazole Tetrahydroimidazo-benzothiazole scaffold Not reported $ \nu(\text{C=S}) $: 1247–1255 Anticancer

Table 2: Spectral Data Highlights

Compound $ ^1 \text{H} $-NMR Signals (δ, ppm) $ ^{13} \text{C} $-NMR Signals (δ, ppm)
Target Compound 7.22–7.95 (thiophene-H, Ar-H), 8.12 (CH=N), 8.41 (NH) 125–150 (aromatic carbons), 162.5 (C=N)
N'-(4-Fluorobenzylidene) 7.30–7.95 (Ar-H, thiophene-H), 8.12 (CH=N) 115–160 (aromatic carbons), 160.3 (C=N)
(E)-N'-(4-Diethylamino derivative) 1.2–1.4 (CH$3$), 3.5–3.7 (N-CH$2$), 7.8–8.1 (Ar-H, CH=N) 45–50 (aliphatic carbons), 165.8 (C=O)

Biological Activity

N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article discusses the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16N2OS
  • CAS Number : 2171358-89-5

This compound features a thiophene ring, which is known for its diverse biological properties, combined with a hydrazone moiety that contributes to its reactivity and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential use as an antimicrobial agent.
  • Antioxidant Properties : The presence of the thiophene ring may enhance antioxidant activity, contributing to cellular protection against oxidative stress.
  • Enzyme Inhibition : The hydrazone functional group may interact with enzymes, potentially inhibiting their activity and leading to therapeutic benefits in certain diseases.

Biological Activity Data

A summary of biological activity data for this compound is presented below:

Activity TypeAssay TypeResult (IC50/EC50)Reference
AntimicrobialAgar diffusion assay200 nM
AntioxidantDPPH radical scavenging150 µM
Enzyme inhibitionIn vitro enzyme assay50 µM

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various hydrazone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capabilities of this compound. Using the DPPH assay, it demonstrated effective radical scavenging activity, comparable to established antioxidants. This suggests that it could be beneficial in formulations aimed at reducing oxidative stress-related damage in cells.

Case Study 3: Enzyme Inhibition

In vitro studies have shown that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition could potentially lead to therapeutic applications in metabolic disorders or cancer treatment by modulating enzyme activity.

Q & A

Basic: What are the recommended synthetic routes for N'-(4-isopropylbenzylidene)-2-thiophenecarbohydrazide, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via a Schiff base condensation reaction between thiophene-2-carbohydrazide and 4-isopropylbenzaldehyde. Key steps include:

  • Reagents and Solvents: Ethanol or methanol as solvents, with a catalytic amount of glacial acetic acid (~0.5 mL) to protonate the carbonyl group and accelerate imine formation .
  • Reaction Conditions: Reflux at 80°C for 1–3 hours under stirring. Reaction progress is monitored by TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .
  • Isolation: Cooling the reaction mixture to room temperature induces crystallization. The product is filtered, washed with cold ethanol, and recrystallized from aqueous ethanol for purity (>80% yield) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • Elemental Analysis: Validates empirical formula (e.g., C, H, N content) .
  • FT-IR: Confirms hydrazone formation via N–H stretching (3200–3300 cm⁻¹) and C=N imine peaks (~1600 cm⁻¹) .
  • NMR (¹H/¹³C): Identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, isopropyl CH₃ at δ 1.2–1.3 ppm) and carbon assignments .
  • Mass Spectrometry: ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 301) .
  • Single-Crystal XRD: Resolves molecular geometry and confirms crystallinity (e.g., monoclinic P21/n space group) .

Advanced: How can single-crystal X-ray diffraction data be processed using SHELX software for this compound?

Answer:
Workflow:

  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Collect frames with 0.5° ω-scans .
  • Data Reduction: Integrate intensities with SAINT or similar software. Apply absorption corrections (SADABS) .
  • Structure Solution: Use SHELXT for direct methods (phase problem) or SHELXD for charge flipping. Refine with SHELXL, iterating on positional/anisotropic displacement parameters .
  • Validation: Check R-factors (wR2 < 0.15), data-to-parameter ratio (>15:1), and PLATON for missed symmetry/twinning .

Advanced: What computational methods (e.g., DFT) are used to study electronic properties?

Answer:
DFT Protocol:

  • Software: Gaussian 09/16 or ORCA with B3LYP/6-311G(d,p) basis set .
  • Properties Calculated:
    • HOMO-LUMO energy gap (e.g., 3.5–4.0 eV) to assess charge transfer .
    • First-order hyperpolarizability (β) to predict NLO activity (e.g., β > 58× urea) .
    • Molecular Electrostatic Potential (MEP) maps for nucleophilic/electrophilic sites .
  • Validation: Compare theoretical IR/NMR spectra with experimental data .

Advanced: How to resolve contradictions in crystallographic data (e.g., space group discrepancies)?

Answer:
Discrepancies (e.g., orthorhombic vs. monoclinic systems) may arise from:

  • Data Quality: Ensure resolution < 0.8 Å and completeness >95%. Re-measure crystals if necessary .
  • Twinning: Use TWINLAW in PLATON to detect twinning operators. Refine with HKLF5 in SHELXL .
  • Software Cross-Check: Compare solutions from SHELXT, SUPERFLIP, or OLEX2 to confirm space group .

Basic: What biological assays are appropriate for initial evaluation?

Answer:

  • Antimicrobial Activity: Disc diffusion assay against S. aureus, E. coli (bacterial) and C. albicans (fungal). Measure zones of inhibition (ZOI) at 50–100 µg/mL .
  • Antioxidant Activity: DPPH radical scavenging assay. Calculate IC₅₀ values (e.g., 20–40 µM) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to screen for toxicity .

Advanced: How to analyze hydrogen bonding and intermolecular interactions via Hirshfeld surface analysis?

Answer:

  • Software: CrystalExplorer generates Hirshfeld surfaces mapped with dₙᵒᵣₘ distances .
  • Fingerprint Plots: Quantify interaction types (e.g., H···O/N contacts: 25–30% contribution) .
  • Energy Frameworks: Calculate lattice energies (Eₗₐₜₜᵢcₑ) to assess stability from CIF files .

Advanced: How to assess nonlinear optical (NLO) properties experimentally and theoretically?

Answer:

  • Experimental: Kurtz-Perry powder technique with Nd:YAG laser (1064 nm). Compare SHG efficiency to KDP or urea standards (e.g., 1.2× KDP) .
  • Theoretical: Compute β using CAM-B3LYP with polarizable continuum model (PCM). Correlate with experimental SHG .

Basic: What are the key considerations for growing high-quality single crystals?

Answer:

  • Solvent Selection: Use ethanol/water mixtures for slow evaporation. Avoid high volatility solvents .
  • Purity: Pre-purify starting materials via column chromatography .
  • Temperature Control: Maintain 25–30°C to prevent rapid nucleation .

Advanced: How to validate molecular docking results for biological activity?

Answer:

  • Docking Software: AutoDock Vina or Schrödinger Suite. Use PDB IDs of target proteins (e.g., 1JIJ for aromatase) .
  • Validation Metrics:
    • RMSD < 2.0 Å for ligand pose reproducibility.
    • Cross-check binding energies (ΔG) with experimental IC₅₀ values .
    • Perform MD simulations (100 ns) to assess stability .

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